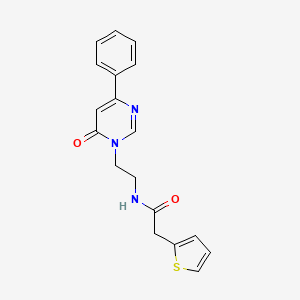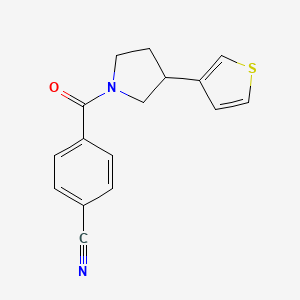
4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered heterocycle with sulfur as a heteroatom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and thiophene rings. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can participate in various reactions, including the Gewald reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile serves as a fundamental unit in the synthesis of complex molecules with potential anticancer activity and DNA binding capabilities. For instance, the synthesis of tridentate NNN ligands that form octahedral complexes with cobalt(II), exhibit potential anticancer activity against U937 human monocytic cells, and show intercalative DNA binding modes, highlights its utility in medicinal chemistry and drug development (Bera et al., 2021).
Material Science and Electrochemistry
In material science, derivatives of this compound, such as polydithienylpyrroles, are utilized in the construction of high-contrast electrochromic devices. These materials demonstrate significant changes in optical properties upon electrical stimulation, making them suitable for applications in smart windows and display technologies (Su et al., 2017).
Photophysical Properties and Liquid Crystalline Behavior
The compound also plays a role in the study of luminescent materials and liquid crystals. For example, a new series of luminescent compounds featuring 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles have been synthesized, displaying potential as mesogens and characterized by their liquid crystalline behavior and blue emission properties, suitable for optoelectronic applications (Ahipa et al., 2014).
Pyrrole Synthesis and Gas-phase Reactions
Research into the gas-phase elimination reactions of 4-arylideneimino-1,2,4-triazol-3(2H)-ones and their thione analogues to produce substituted benzonitriles further illustrates the versatility of this compound in synthetic organic chemistry, offering insights into reaction mechanisms and kinetic studies (Al-Awadi et al., 2001).
Selective Androgen Receptor Modulators Development
Moreover, in pharmacology, derivatives of this compound have been explored as selective androgen receptor modulators (SARMs), showing promise for therapeutic applications in muscle wasting diseases and other conditions requiring the modulation of androgen receptors with improved selectivity and metabolic stability (Aikawa et al., 2017).
Wirkmechanismus
Moreover, compounds containing a thiophene ring, such as thienothiophenes, are among the leading examples of small molecules used in applications such as lasers, photodiodes, chemosensors, and organic light-emitting diodes (OLED) due to their electron-rich, rigid, flat, and good electron delocalization characters .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-9-12-1-3-13(4-2-12)16(19)18-7-5-14(10-18)15-6-8-20-11-15/h1-4,6,8,11,14H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHBEWWSFBSQDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

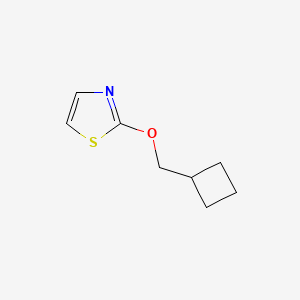
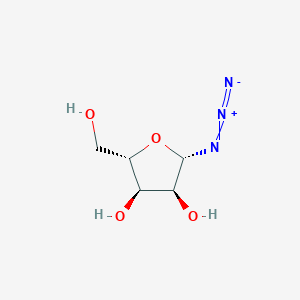
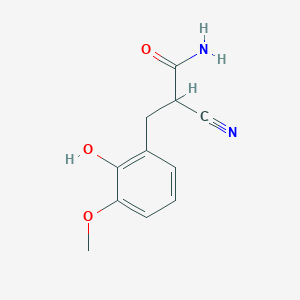


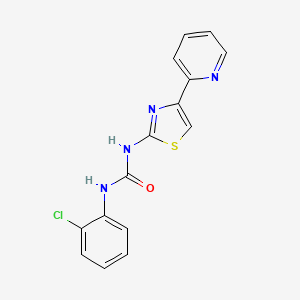

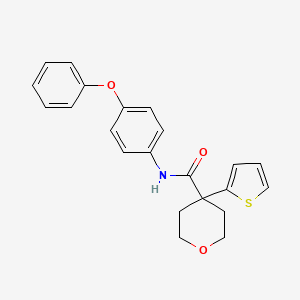
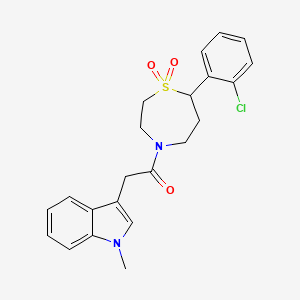
![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)


![4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2727254.png)
